methyl 4-[({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate
Description
Methyl 4-[({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a 4-fluorophenyl group, a pyrrole ring, and a benzoate ester moiety. The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity in medicinal chemistry . The 4-fluorophenyl substituent contributes to hydrophobic interactions, while the benzoate ester may improve solubility.
Properties
IUPAC Name |
methyl 4-[[2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O4/c1-30-22(29)15-6-10-17(11-7-15)24-19(28)13-27-12-2-3-18(27)21-25-20(26-31-21)14-4-8-16(23)9-5-14/h2-12H,13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYHDXOGDXYKSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole ring, followed by the introduction of the fluorophenyl group. The pyrrole ring is then synthesized and coupled with the oxadiazole derivative. Finally, the benzoate ester is introduced through esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyrrole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science or as a specialty chemical.
Mechanism of Action
The mechanism of action of methyl 4-[({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Structural Features
The target compound shares structural motifs with several classes of bioactive molecules:
- 1,2,4-Oxadiazole Derivatives: Compound: Contains a 1,2,4-oxadiazole linked to a pyrazole ring and a 4-methoxyphenyl group. Unlike the target compound, it includes a methylsulfanyl substituent and a chlorobenzyl acetamide chain, which may influence solubility and target selectivity . Compounds (28f, 29f, 31a): These feature isoxazole rings instead of oxadiazoles but retain fluorophenyl and pyrrole/pyridine moieties. The tert-butyl and dimethoxyphenyl groups in 28f increase steric bulk compared to the target compound’s simpler acetyl-amino linkage .
Pyrrole-Based Compounds :
- Benzoate/Ester Derivatives: Compound: A pyrazol-5-yl benzoate with 4-chlorobenzoyl groups.
Table 1: Structural Comparison
Physicochemical Properties
- ’s pyrazolopyrimidine derivative has a molecular weight of 572.4 g/mol, suggesting the target (with fewer polycyclic groups) may be lighter .
- Solubility : The benzoate ester in the target and ’s compound may enhance aqueous solubility compared to tert-butyl-containing analogs (e.g., 28f) .
Biological Activity
Methyl 4-[({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C20H19FN4O3
- Molecular Weight : 396.39 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits significant anticancer properties by inducing apoptosis in cancer cells. This is likely mediated through the inhibition of key signaling pathways involved in cell proliferation and survival.
- Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
- Antiviral Properties : Recent investigations indicate that derivatives of oxadiazole compounds can exhibit antiviral activities, particularly against hepatitis B virus (HBV) and other viral pathogens.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Inhibits IL-6 and TNF-alpha production | |
| Antiviral | Potential activity against HBV |
Case Study 1: Anticancer Efficacy
A study conducted by Fayad et al. (2019) evaluated the anticancer properties of various oxadiazole derivatives, including this compound. The results indicated that the compound significantly inhibited the growth of several cancer cell lines, particularly breast and lung cancers. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Case Study 2: Anti-inflammatory Mechanism
Research published in 2022 highlighted the anti-inflammatory effects of compounds containing oxadiazole moieties. The study demonstrated that this compound reduced levels of inflammatory markers in vitro and in vivo models of inflammation.
Case Study 3: Antiviral Potential
In a recent investigation into antiviral agents against HBV, derivatives similar to this compound were assessed for their inhibitory effects on HBV replication. The findings indicated a promising IC50 value for the compound, suggesting further exploration into its antiviral capabilities is warranted.
Q & A
Basic: What are the established synthetic routes for this compound, and how can purity be optimized?
The compound is synthesized via multi-step reactions involving:
- Condensation : Formation of the oxadiazole ring via cyclization of acylthiosemicarbazides using reagents like POCl₃ (common in 1,2,4-oxadiazole synthesis) .
- Acetylation : Coupling the pyrrole moiety to the oxadiazole core via an acetyl linker, followed by amide bond formation with the benzoate ester .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (using ethanol or DCM/hexane mixtures) are critical for removing unreacted intermediates .
- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (±0.4% tolerance) .
Basic: What analytical techniques are most reliable for structural confirmation?
- X-ray crystallography : Resolve absolute configuration using SHELX for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) . ORTEP-3 is recommended for visualizing thermal ellipsoids and molecular packing .
- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify pyrrole NH (~12 ppm) and oxadiazole C=O (~165 ppm). IR confirms amide (~1650 cm⁻¹) and ester (~1720 cm⁻¹) bonds .
Advanced: How can structure-activity relationships (SAR) guide the optimization of bioactivity?
- Oxadiazole Modifications : Replace the 4-fluorophenyl group with electron-withdrawing substituents (e.g., Cl, CF₃) to enhance binding to targets like 5-lipoxygenase-activating protein (FLAP), as seen in related oxadiazole inhibitors .
- Pyrrole Substitutions : Introduce methyl groups at the pyrrole N-position to improve metabolic stability, balancing lipophilicity (logP) and solubility (measured via shake-flask method) .
- Functional Assays : Test in human whole blood for LTB₄ inhibition (IC₅₀ < 100 nM target) or bacterial growth inhibition (MIC ≤ 2 µg/mL against methicillin-resistant S. aureus) .
Advanced: How should researchers address discrepancies in crystallographic data?
- Twinning/Disorder : Use SHELXD for initial phase determination and SHELXE for density modification. For twinned crystals, apply HKLF5 format in SHELXL .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check Rint values (<5% for high-quality data) .
- Contradictory H-Bonding : Compare geometric parameters (e.g., D···A distances) with similar structures in the Cambridge Structural Database (CSD) .
Advanced: What strategies improve pharmacokinetic (DMPK) profiles for in vivo studies?
- Metabolic Stability : Use liver microsomal assays (human/rodent) to identify vulnerable sites (e.g., ester hydrolysis). Replace labile groups with bioisosteres (e.g., oxadiazole → triazole) .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms via fluorogenic assays. Compounds with IC₅₀ > 10 µM are preferred to avoid drug-drug interactions .
- In Vivo Validation : Conduct murine pharmacokinetics (IV/PO dosing) to calculate clearance (target: <20% hepatic blood flow) and volume of distribution (Vd > 1 L/kg for tissue penetration) .
Advanced: How can mechanistic studies elucidate antimicrobial activity against resistant strains?
- Target Identification : Use proteomic profiling (e.g., 2D gel electrophoresis) of treated E. coli to identify downregulated enzymes (e.g., dihydrofolate reductase) .
- Membrane Permeability : Measure cytoplasmic leakage (UV-absorbance at 260 nm) or use SYTOX Green uptake assays .
- Resistance Reversal : Test synergy with β-lactam antibiotics (check FIC index ≤0.5) to assess efflux pump inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
